molecular formula C17H26N2O2 B12734847 4'-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide CAS No. 93814-20-1

4'-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide

Cat. No.: B12734847
CAS No.: 93814-20-1
M. Wt: 290.4 g/mol
InChI Key: PQNZGAPAODOVEH-UHFFFAOYSA-N
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Description

4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide, also known as Phenampromide, is a synthetic compound with the molecular formula C17H26N2O and a molecular weight of 274.4011 g/mol . This compound belongs to the class of propionanilides and is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide typically involves the reaction of N-phenylpropionamide with 1-methyl-2-piperidinoethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including analgesic and anti-inflammatory properties.

    Medicine: Investigated for its potential use in pain management and as a local anesthetic.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. This interaction leads to the inhibition of pain signals and provides analgesic effects. The compound may also modulate inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide is unique due to its specific combination of a piperidine ring and a propionanilide structure, which imparts distinct pharmacological properties. Its ability to interact with opioid receptors and modulate pain and inflammation sets it apart from other similar compounds .

Properties

CAS No.

93814-20-1

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-N-(1-piperidin-1-ylpropan-2-yl)propanamide

InChI

InChI=1S/C17H26N2O2/c1-3-17(21)19(15-7-9-16(20)10-8-15)14(2)13-18-11-5-4-6-12-18/h7-10,14,20H,3-6,11-13H2,1-2H3

InChI Key

PQNZGAPAODOVEH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=C(C=C1)O)C(C)CN2CCCCC2

Origin of Product

United States

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